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molecular formula C6H7NO3 B104009 Methyl 5-methyloxazole-4-carboxylate CAS No. 41172-57-0

Methyl 5-methyloxazole-4-carboxylate

Cat. No. B104009
M. Wt: 141.12 g/mol
InChI Key: UMYOVEXLUCPUAU-UHFFFAOYSA-N
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Patent
US04853027

Procedure details

A stirred mixture of 10.0 g of methyl isocyanoacetate, 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 133 ml of anhydrous THF was cooled to 0° C., and a solution of 10.2 g of acetic anhydride in 33 ml of THF was added dropwise over 15 minutes. The mixture was stirred overnight at room temperature and stripped of solvent. The residue was mixed with 250 ml of ethyl acetate, the mixture was washed with water, dried (MgSO4), filtered and stripped of solvent. The residue was chromatographed on silica gel with a 1:1 v:v ethyl acetate/hexane mixture as eluent. The middle fractions gave methyl 5-methyl-4-oxazolecarboxylate (4A) as a white solid, m.p.: 46.5°-47.0° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[C-:2].N12CCCN=C1CCCCC2.[C:19](OC(=O)C)(=[O:21])[CH3:20].C(OCC)(=O)C>C1COCC1>[CH3:20][C:19]1[O:21][CH:2]=[N:1][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
15.1 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
133 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with a 1:1 v

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(N=CO1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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